molecular formula C22H19ClN4O3S B10888170 3-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

3-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

Cat. No.: B10888170
M. Wt: 454.9 g/mol
InChI Key: QRBMSVPINJIHGH-UHFFFAOYSA-N
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Description

3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is a complex organic compound featuring a quinazolinone core, a pyrazole ring, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole ring and the methoxybenzaldehyde moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic reactions and automated process control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacologically active compounds.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve specific temperature, solvent, and catalyst choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce halogenated analogs with potentially enhanced biological activity.

Scientific Research Applications

3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4-quinazolinone.

    Pyrazole Derivatives: Compounds featuring pyrazole rings, like 4-chloropyrazole.

    Benzaldehyde Derivatives: Compounds with benzaldehyde moieties, such as 4-methoxybenzaldehyde.

Uniqueness

3-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

3-[[3-[2-(4-chloropyrazol-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C22H19ClN4O3S/c1-30-20-7-6-15(13-28)10-16(20)14-31-22-25-19-5-3-2-4-18(19)21(29)27(22)9-8-26-12-17(23)11-24-26/h2-7,10-13H,8-9,14H2,1H3

InChI Key

QRBMSVPINJIHGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl

Origin of Product

United States

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